Regioisomeric Potency Gap
No head-to-head biological or physicochemical comparison between N-(diphenylmethyl)-3-ethoxybenzamide and its 2-ethoxy or 4-ethoxy regioisomers has been published. The differential impact of ethoxy position is therefore assessed through class-level inference from structurally related benzamide series. In the Genentech/Xenon NaV1.7 inhibitor patent (WO2015078374), benzamide regioisomers with different alkoxy substituents show IC50 differences spanning >100-fold against the human NaV1.7 channel, demonstrating that ethoxy position is a critical determinant of target potency within this scaffold class [1]. The closest analog with publicly available quantitative data is N-(diphenylmethyl)-3-(2-ethoxyethoxy)benzamide, which displays a TAAR1 EC50 of 9.53 × 10^3 nM; activity for the 3-ethoxy variant is unknown and may differ based on chain-length effects observed in benzamide SAR series [2][3].
3-(2-ethoxyethoxy): EC50 9.53 × 10³ nM (TAAR1)
| Evidence Dimension | Biological activity (potency at human TAAR1) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | N-(diphenylmethyl)-3-(2-ethoxyethoxy)benzamide: EC50 = 9.53 × 10^3 nM (TAAR1, human) |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | TAAR1 assay, human recombinant, PubChem BioAssay AID 686986 |
Why This Matters
For users screening against TAAR1 or related aminergic GPCR targets, the 3-ethoxy variant represents an uncharted SAR point; selecting it over the 3-(2-ethoxyethoxy) analog without testing may result in orders-of-magnitude potency differences.
- [1] Genentech, Inc. & Xenon Pharmaceuticals Inc. (2015). WO2015078374A1 – Substituted benzamides and methods of use thereof. WIPO PCT. View Source
- [2] BindingDB. BDBM96916: N-(diphenylmethyl)-3-(2-ethoxyethoxy)benzamide. TAAR1 EC50 = 9.53E+3 nM. PubChem BioAssay AID 686986. View Source
- [3] Alam, M. & Park, S. (2019). Benchmark study of benzamide derivatives and four novel theoretically designed ligands... Journal of Molecular Modeling, 25, 223. View Source
